Cas no 89541-81-1 (2(1H)-Pyrazinone, 5-(4-aminophenyl)-3-methyl-)

2(1H)-Pyrazinone, 5-(4-aminophenyl)-3-methyl- structure
89541-81-1 structure
Product Name:2(1H)-Pyrazinone, 5-(4-aminophenyl)-3-methyl-
CAS No:89541-81-1
MF:C11H11N3O
MW:201.224541902542
CID:597227
PubChem ID:13853562
Update Time:2025-04-19

2(1H)-Pyrazinone, 5-(4-aminophenyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrazinone, 5-(4-aminophenyl)-3-methyl-
    • 5-(4-aminophenyl)-3-methyl-1H-pyrazin-2-one
    • 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one
    • SCHEMBL7396773
    • DTXSID20551241
    • 89541-81-1
    • Inchi: 1S/C11H11N3O/c1-7-11(15)13-6-10(14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,15)
    • InChI Key: KDQZZTBOALBRCR-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=NC(=CN1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 67.5Ų
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